6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carbonyl compound under acidic conditions.
Bromination: The next step is the introduction of the bromine atom. This is usually done by treating the benzodiazole derivative with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzodiazole with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products
Substitution Reactions: Substituted benzodiazole derivatives.
Reduction Reactions: Hydroxylated benzodiazole derivatives.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This leads to the formation of a stable enzyme-inhibitor complex, thereby blocking the enzyme’s activity. The bromine atom and the benzodiazole ring also contribute to the compound’s overall bioactivity by enhancing its binding affinity to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
- 2-(5,6-dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 6,6-dibromoisoindigo
Uniqueness
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and bioactivity, making it a valuable tool in various fields of scientific research.
Properties
CAS No. |
1343397-37-4 |
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Molecular Formula |
C7H6BrN3O3S |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
6-bromo-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C7H6BrN3O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14)(H2,10,11,12) |
InChI Key |
ZNTJCNGZULKOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Br)NC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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